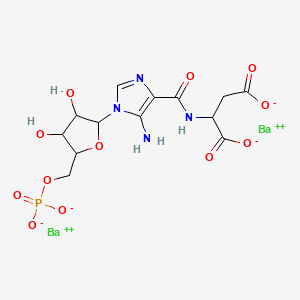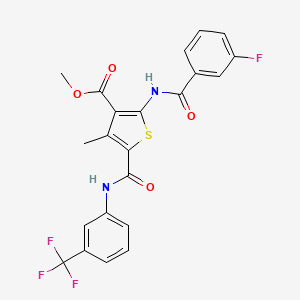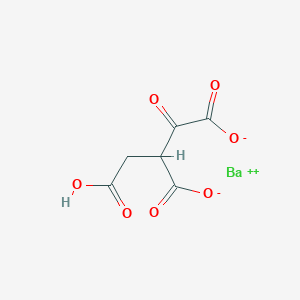
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate is an organic compound with a complex structure that includes both an ester and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-formyl-2-nitrophenyl)butanoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by formylation to add the formyl group. The final step involves esterification to form the ethyl ester.
Nitration: The aromatic precursor is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formylation: The nitrated compound is then subjected to a formylation reaction, often using reagents like formic acid or formyl chloride in the presence of a catalyst.
Esterification: The final step involves the reaction of the formylated nitro compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and formyl groups direct incoming substituents to specific positions on the ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Ethyl 4-(4-amino-2-formylphenyl)butanoate.
Oxidation: Ethyl 4-(4-carboxy-2-nitrophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Potential use in the development of probes for studying biological systems, particularly those involving nitroaromatic compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which Ethyl 4-(4-formyl-2-nitrophenyl)butanoate exerts its effects depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In oxidation reactions, the formyl group is converted to a carboxylic acid through the addition of oxygen atoms.
Comparación Con Compuestos Similares
Ethyl 4-(4-formyl-2-nitrophenyl)butanoate can be compared with other similar compounds such as:
Ethyl 4-(4-nitrophenyl)butanoate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
Ethyl 4-(4-formylphenyl)butanoate:
Ethyl 4-(4-amino-2-nitrophenyl)butanoate: Contains an amino group instead of a formyl group, leading to different chemical properties and reactivity.
The presence of both the nitro and formyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H15NO5 |
|---|---|
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
ethyl 4-(4-formyl-2-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-11-7-6-10(9-15)8-12(11)14(17)18/h6-9H,2-5H2,1H3 |
Clave InChI |
APEAFLSQXDJKKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)







methanamine](/img/structure/B12076449.png)



